2-(2,4-dichlorophenoxy)butanedioic Acid
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Overview
Description
2-(2,4-dichlorophenoxy)butanedioic acid is an organic compound with the molecular formula C10H8Cl2O5. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of two chlorine atoms and a phenoxy group attached to a butanedioic acid backbone.
Mechanism of Action
Target of Action
The primary target of 2-(2,4-dichlorophenoxy)butanedioic Acid is broad-leaf weeds in various crops . It is used as a selective systemic herbicide, which means it is absorbed by the plant and transported to the site of action .
Mode of Action
The compound’s mode of action involves inhibiting growth at the tips of stems and roots . This is achieved through its active metabolite, 2,4-D, which is a synthetic auxin, a type of plant hormone . Auxins play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle.
Biochemical Pathways
The biochemical pathway affected by this compound is the auxin signaling pathway. The compound mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually death of the plant . The degradation of this compound is initiated by α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the degradation pathway .
Pharmacokinetics
It is known that the compound has a water solubility of 829mg/l at 25 ºc , indicating that it can be readily absorbed and transported within the plant. The compound’s bioavailability would be influenced by factors such as its formulation and the environmental conditions at the time of application.
Result of Action
The result of the compound’s action is the death of the targeted weeds. By mimicking the natural auxin hormone, this compound causes uncontrolled growth in the plant, leading to its death . This makes the compound an effective herbicide for controlling many annual and perennial broad-leaf weeds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the timing of application, with best results typically seen when applied to young, actively growing weeds. Additionally, environmental conditions such as temperature, rainfall, and soil type can also impact the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, altering their structure or function .
Cellular Effects
It is speculated that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-(2,4-dichlorophenoxy)butanedioic Acid is not well defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be tested in future studies.
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is speculated that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)butanedioic acid typically involves the esterification of 2,4-dichlorophenol with butanedioic acid. The reaction is carried out under alkaline conditions, often using triethylamine or potassium carbonate as a catalyst . The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,4-dichlorophenoxy)butanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its effects on plant growth and development, particularly in the context of herbicide research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the production of herbicides and pesticides, contributing to agricultural productivity
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different applications.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with additional chlorine atoms, leading to different chemical properties.
2-(2,4-dichlorophenoxy)propionic acid: A compound with a similar phenoxy group but a different carbon backbone
Uniqueness
2-(2,4-dichlorophenoxy)butanedioic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to act as a synthetic auxin makes it particularly valuable in agricultural applications, where it is used to control broadleaf weeds without affecting monocotyledonous crops .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)butanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O5/c11-5-1-2-7(6(12)3-5)17-8(10(15)16)4-9(13)14/h1-3,8H,4H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVQNDADUSEQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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